Methyl 1-methyl-2-oxocyclohexane-1-carboxylate
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Overview
Description
“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a cyclic ester. It has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . The compound is a liquid in its physical form .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a liquid . Its molecular weight is 170.21 g/mol .Scientific Research Applications
Chemical Synthesis and Biological Activity
Methyl 1-methyl-2-oxocyclohexane-1-carboxylate has been a subject of interest in chemical synthesis, particularly in the creation of compounds with biological activity. For instance, compounds synthesized through reactions involving methyl-1-bromocyclohexane carboxylates, similar to methyl 1-methyl-2-oxocyclohexane-1-carboxylate, have demonstrated notable analgesic activity. Such compounds were created by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, resulting in new compounds that were found to possess both analgesic activity and low toxicity (Kirillov et al., 2012).
Synthesis of N,6-Diaryl Compounds
A series of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides was obtained through a reaction process involving N-arylamides of acetoacetic acid. These compounds, after synthesis, were tested for analgesic activity, underlining the potential pharmaceutical applications of derivatives of methyl 1-methyl-2-oxocyclohexane-1-carboxylate (Nosova et al., 2020).
Luminescence Properties
In the realm of physical chemistry, methyl 1-methyl-2-oxocyclohexane-1-carboxylate derivatives have been utilized in the study of luminescence properties. The formation of certain carboxylates led to the investigation of their spectral luminescence properties, providing insights into their potential applications in material sciences and photophysics (Kozlov et al., 2010).
Antinociceptive Properties
Further extending its application in medical science, derivatives of methyl 1-methyl-2-oxocyclohexane-1-carboxylate, specifically those synthesized from methyl 1-bromocyclohexanecarboxylate, have exhibited antinociceptive properties. This underscores the potential of these compounds in the development of pain management therapies (Kirillov et al., 2015).
Catalytic Reduction Processes
In the field of catalysis, the study of the reduction of various oxocycloalkanecarboxylates by nickel(I) salen highlights the significance of methyl 1-methyl-2-oxocyclohexane-1-carboxylate in facilitating ring expansion reactions, further pointing to its utility in complex organic syntheses (Mubarak et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 1-methyl-2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOWMIBAOJEFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | |
CAS RN |
7500-91-6 |
Source
|
Record name | NSC408037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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